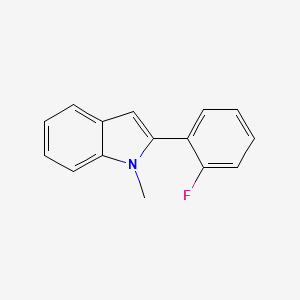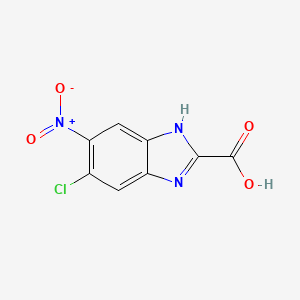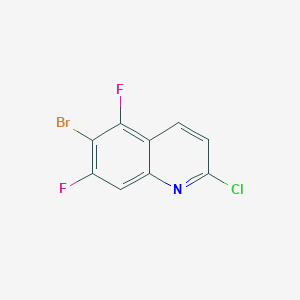
2-(2-Fluorophenyl)-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The structure of this compound consists of an indole core with a fluorophenyl group attached at the second position and a methyl group at the first position. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with an appropriate indole derivative under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-fluorophenylboronic acid reacts with a halogenated indole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure autoclaves and catalysts like platinum or palladium. The reaction conditions are optimized to ensure high yield and purity of the final product. For example, a high-pressure autoclave can be used to mix 2-fluorobenzaldehyde with an indole derivative in the presence of a catalyst, followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted indole derivatives .
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-1-methylindole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group attached to a cyclohexanone ring.
2-Fluorophenylboronic acid: Used in various catalytic reactions and as a building block in organic synthesis.
Uniqueness
2-(2-Fluorophenyl)-1-methylindole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and fluorophenyl group make it a valuable compound in research and industrial applications, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C15H12FN |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12FN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
Clé InChI |
IFAFSYCQGBLLEY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)

![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
